Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-
Description
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a bicyclic organic compound featuring a partially saturated imidazole ring fused to a cyclopentane moiety. Its structure includes two key substituents: a chlorine atom at position 2 of the imidazole ring and a 4-chlorophenyl group at position 1.
Properties
CAS No. |
1049118-68-4 |
|---|---|
Molecular Formula |
C12H10Cl2N2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2 |
InChI Key |
FAYXMQXNGXMGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation-Cyclization Cascade
A patent by outlines a scalable approach for synthesizing structurally related imidazole derivatives, adaptable to the target compound. The method involves a two-step cascade:
Step 1: Formation of the Thiourea Intermediate
A 4-methyl-5-halomethylimidazole precursor (I) reacts with -cyano--ethyleneisothiourea (II) under basic conditions (e.g., potassium carbonate in dimethylformamide) at 40–150°C for 1–3 hours. This yields an isothiourea intermediate (III), which undergoes ring-opening upon treatment with an alkylamine (IV).
Reaction Conditions:
Step 2: Cyclization and Chlorination
The intermediate is subjected to intramolecular cyclization in the presence of phosphoryl chloride () or thionyl chloride (), which simultaneously facilitates ring closure and introduces the 2-chloro substituent. The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst, though this step requires further optimization to maintain the tetrahydro ring’s integrity.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Data from indicate that elevated temperatures (>100°C) accelerate cyclization but risk decomposition of the tetrahydro ring. A balance is achieved at 80°C in ethyl acetate, which stabilizes intermediates while permitting efficient solvent removal during workup. Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
Chlorination Agents
Comparative studies of chlorinating agents reveal as superior to for achieving >90% regioselectivity at the 2-position of the imidazole ring. Excess reagent (1.5 equivalents) ensures complete conversion without over-chlorination.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Cyclopentimidazole derivatives have shown promise in several biological applications:
- Antimicrobial Activity : Research indicates that cyclopentimidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated efficacy against fungal strains with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
- Anticancer Properties : Some derivatives of cyclopentimidazole have been investigated for their anticancer potential. Preliminary studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells .
- Neuroprotective Effects : There is emerging evidence that cyclopentimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disease treatments .
Medicinal Chemistry
Cyclopentimidazole serves as a scaffold for the development of new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug design targeting specific diseases.
Agricultural Chemistry
The compound's antimicrobial properties can be leveraged in developing new agrochemicals aimed at controlling plant pathogens, thus enhancing crop yield and health.
Material Science
Research into the use of cyclopentimidazole in polymer chemistry has shown potential for creating novel materials with enhanced thermal and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
While direct studies on the target compound are absent in the provided sources, structural analogs from the cyclopentanol and benzamide classes offer insights into how substituents and ring systems influence functionality. Below is a comparative analysis based on :
Structural and Functional Comparison
Key Observations
Ring Systems and Bioactivity: The target compound’s imidazole ring contrasts with the triazole in metconazole and triticonazole. Triazole-containing fungicides inhibit ergosterol biosynthesis, whereas imidazole derivatives may target different pathways (e.g., cytochrome P450 enzymes) . Nitro-substituted compounds like acifluorfen and halosafen act as herbicides via protoporphyrinogen oxidase (PPO) inhibition, a mechanism less likely in the target compound due to the absence of nitro groups.
However, the absence of a triazole or methyl groups in the target compound may reduce steric hindrance or alter binding affinity.
Functional Group Diversity :
- The ethylsulfonyl group in halosafen improves solubility and systemic uptake, a feature absent in the target compound. This may limit its herbicidal utility but could favor fungicidal or insecticidal applications.
Research Implications and Limitations
- Gaps in Evidence : The provided materials lack direct data on the target compound’s synthesis, efficacy, or toxicity. Comparisons are inferred from structural analogs, necessitating further experimental validation.
- Potential Applications: Based on structural parallels, the compound may exhibit fungicidal activity akin to triazole derivatives but with distinct selectivity due to the imidazole core. Its chlorinated aromatic system also aligns with herbicides, though nitro or sulfonyl groups are typically critical for such activity .
Biological Activity
Cyclopentimidazole, specifically 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₈Cl₂N
- Molecular Weight : 203.07 g/mol
- CAS Number : [insert CAS number if available]
This compound features a cyclopentimidazole core with a chloro-substituted phenyl group, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including cyclopentimidazole. For instance:
- Mechanism of Action : Cyclopentimidazole has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/AKT/mTOR. This leads to cell cycle arrest and reduced cell proliferation in various cancer types, particularly colorectal cancer .
- Case Study : A study involving a derivative of cyclopentimidazole demonstrated significant cytotoxic effects against HCT116 and SW480 colorectal cancer cell lines. The IC50 values were reported at approximately 1.74 μM and 2 μM respectively, indicating potent activity against these cancer cells .
Antimicrobial Activity
Cyclopentimidazole also exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that imidazole derivatives can effectively target a range of pathogens, including bacteria and fungi. For example, compounds similar to cyclopentimidazole have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL .
- Specific Findings : In vitro tests have revealed that certain derivatives possess strong antifungal activity against Candida albicans, with MIC values as low as 8 μg/mL. This suggests potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of cyclopentimidazole derivatives are also noteworthy:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 2-chloro-1-(4-chlorophenyl)cyclopentimidazole?
- Methodological Answer : A multi-step synthesis involving cyclocondensation of appropriately substituted precursors (e.g., α-ketoesters or aldehydes with amidines) is typically employed. For example, imidazole ring formation can be achieved via the Debus-Radziszewski reaction, using ammonium acetate as a catalyst in acetic acid under reflux. Substituent positioning (e.g., 4-chlorophenyl at N1) requires careful selection of aryl amines or halide-containing intermediates to avoid regioselectivity issues . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time is critical to improve yields.
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- 1H/13C NMR : Assign peaks to confirm the tetrahydroimidazole ring conformation and substituent environments (e.g., deshielded protons adjacent to chlorine atoms).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns consistent with chlorine atoms.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the cyclohexene-like moiety in the tetrahydroimidazole core .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., fixed IC50 protocols).
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers.
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate contributing factors .
- Collaborative Validation : Partner with independent labs to cross-verify results, ensuring methodological transparency .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., chlorine at C2) and simulate transition states for substitution pathways.
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction feasibility.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .
Q. What strategies mitigate challenges in characterizing degradation products of this compound under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to H2O2/UV light and analyze products via LC-MS/MS.
- Isotopic Labeling : Use 13C-labeled analogs to track fragmentation pathways.
- Quantum Mechanical Calculations : Predict stable degradation intermediates (e.g., epoxides or hydroxylated derivatives) to guide analytical workflows .
Data Contradiction & Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or crystallographic packing. To resolve:
- Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering) that affect chemical shifts.
- Solvent Titration Experiments : Observe how shifts change in deuterated DMSO vs. CDCl3.
- Crystallographic vs. Solution-State Data : Compare X-ray structures with NOESY/ROESY NMR to confirm conformational stability .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s enzyme inhibition potential?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
